molecular formula C26H22N2O4 B3559193 4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE

4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE

Cat. No.: B3559193
M. Wt: 426.5 g/mol
InChI Key: PBZGZIPUXHUWSH-UHFFFAOYSA-N
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Description

4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes methoxy groups and benzamide functionalities

Properties

IUPAC Name

4-methoxy-N-[3-[(4-methoxybenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-31-21-11-7-17(8-12-21)25(29)27-23-15-19-5-3-4-6-20(19)16-24(23)28-26(30)18-9-13-22(32-2)14-10-18/h3-16H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZGZIPUXHUWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with an appropriate amine to form an amide intermediate. This intermediate is then further reacted with 2-naphthylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product. The use of high-pressure reactors and continuous flow systems can also enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions include oxidized quinones, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N~1~-{3-[(4-METHOXYBENZOYL)AMINO]-2-NAPHTHYL}BENZAMIDE is unique due to its specific arrangement of methoxy and benzamide groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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